Cas no 39968-33-7 (1-Hydroxy-7-azabenzotriazole)

1-Hydroxy-7-azabenzotriazole (HOAt) is a highly effective coupling reagent widely used in peptide synthesis. Its key advantage lies in its ability to minimize racemization and enhance reaction efficiency, particularly in challenging amide bond formations. HOAt's structural features, including the presence of a hydroxyl group and an aza-substituted benzotriazole ring, contribute to its superior reactivity compared to traditional reagents like HOBt. It is often employed in conjunction with carbodiimides to facilitate high-yield, low-side-product syntheses. HOAt is particularly valuable in solid-phase peptide synthesis (SPPS) and other applications requiring precise control over coupling conditions. Its stability and solubility in common organic solvents further enhance its utility in laboratory and industrial settings.
1-Hydroxy-7-azabenzotriazole structure
1-Hydroxy-7-azabenzotriazole structure
Product Name:1-Hydroxy-7-azabenzotriazole
CAS No:39968-33-7
MF:C5H4N4O
MW:136.111459732056
MDL:MFCD00210053
CID:55134
PubChem ID:181649
Update Time:2025-05-23

1-Hydroxy-7-azabenzotriazole Chemical and Physical Properties

Names and Identifiers

    • 1-Hydroxy-7-azabenzotriazole
    • HOAT
    • 3H-[1,2,3]-Triazolo[4,5-b]pyridin-3-ol
    • 3H-1,2,3-Triazolo[4,5-b]pyridin-3-ol
    • 3H-[1,2,3]Triazolo[4,5-b]pyridin-3-ol
    • 3-hydroxytriazolo[4,5-b]pyridine
    • HOAT (1-Hydroxy-7-azabenzotriazole)
    • HOAT [1-Hydroxy-7-azabenzotriazole]
    • 3H-[1,2,3]triazolo[4,5-b]pyridin-3-ol(SALTDATA: FREE)
    • 7-Aza-1-hydroxybenzotriazole
    • HOAT 1-Hydroxy-7-azabenzotriazole
    • 1-Hydroxy-7-azabenzotriazole,99%
    • MDL: MFCD00210053
    • Inchi: 1S/C5H4N4O/c10-9-5-4(7-8-9)2-1-3-6-5/h1-3,10H
    • InChI Key: FPIRBHDGWMWJEP-UHFFFAOYSA-N
    • SMILES: ON1C2C(=CC=CN=2)N=N1
    • BRN: 1211115

Computed Properties

  • Exact Mass: 136.03900
  • Monoisotopic Mass: 136.038511
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 131
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 0.5
  • Topological Polar Surface Area: 63.8

Experimental Properties

  • Color/Form: Not determined
  • Density: 0.973 g/mL at 20 °C
  • Melting Point: 213-216 ºC
  • Boiling Point: 250.36°C (rough estimate)
  • Flash Point: Fahrenheit: 136.4 ° f
    Celsius: 58 ° c
  • Refractive Index: n20/D 1.441
  • PSA: 63.83000
  • LogP: 0.06360
  • Decomposition: 213-216 ºC
  • Color/Form: ~0.6 M in DMF
  • Solubility: Not determined

1-Hydroxy-7-azabenzotriazole Security Information

1-Hydroxy-7-azabenzotriazole Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-Hydroxy-7-azabenzotriazole Pricemore >>

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1-Hydroxy-7-azabenzotriazole Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:39968-33-7)N-羟基-7-氮杂苯并三氮唑
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(CAS:39968-33-7)HOAt
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Amadis Chemical Company Limited
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(CAS:39968-33-7)1-Hydroxy-7-azabenzotriazole
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Pricing Information Last Updated:Friday, 30 August 2024 02:47
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1-Hydroxy-7-azabenzotriazole Related Literature

Additional information on 1-Hydroxy-7-azabenzotriazole

Introduction to 1-Hydroxy-7-azabenzotriazole (CAS No. 39968-33-7)

1-Hydroxy-7-azabenzotriazole, identified by its Chemical Abstracts Service (CAS) number 39968-33-7, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic compound belongs to the benzotriazole family, which has garnered considerable attention due to its versatile applications in medicinal chemistry and industrial processes. The structural integrity of 1-Hydroxy-7-azabenzotriazole features a benzene ring fused with a triazole ring, where the presence of a hydroxyl group at the 1-position introduces unique reactivity and functionalization possibilities. This molecular architecture makes it a valuable intermediate in the synthesis of more complex pharmacophores and therapeutic agents.

The compound's significance is further underscored by its role in modern drug discovery efforts. In recent years, benzotriazole derivatives have been extensively studied for their potential as antimicrobial, antiviral, and anti-inflammatory agents. The hydroxyl substituent in 1-Hydroxy-7-azabenzotriazole enhances its solubility and bioavailability, making it an attractive candidate for further derivatization into bioactive molecules. Researchers have leveraged this compound to develop novel inhibitors targeting various disease pathways, including enzyme inhibition and receptor binding modulation.

One of the most compelling aspects of 1-Hydroxy-7-azabenzotriazole is its utility in transition-metal catalysis. The triazole moiety can act as a ligand or a directing group in cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, which are pivotal in constructing complex organic molecules. The hydroxyl group also participates in hydrogen bonding interactions, facilitating supramolecular assembly and enhancing the compound's role in material science applications. These properties have made it a staple in synthetic organic chemistry labs aiming to develop innovative methodologies.

Recent advancements in computational chemistry have further highlighted the potential of 1-Hydroxy-7-azabenzotriazole. Molecular modeling studies indicate that this compound can interact with biological targets through multiple binding modes, improving drug efficacy and reducing off-target effects. Such insights are derived from high-throughput virtual screening campaigns that rely on accurate molecular descriptors derived from its structure. These computational approaches have accelerated the discovery pipeline for new therapeutic candidates.

In industrial applications, 1-Hydroxy-7-azabenzotriazole serves as a precursor for specialty chemicals used in coatings, adhesives, and polymers. Its ability to form stable complexes with metals makes it valuable in catalytic systems designed for green chemistry principles. By replacing traditional hazardous reagents with safer alternatives like this compound, manufacturers can achieve higher sustainability standards while maintaining product performance.

The pharmaceutical industry has also explored the pharmacological profile of 1-Hydroxy-7-azabenzotriazole derivatives. Structural analogs of this compound have shown promise in preclinical studies as kinase inhibitors, particularly those targeting aberrantly expressed enzymes in cancer cells. The benzotriazole scaffold provides a rigid framework that can be modified to optimize binding affinity and selectivity. Such modifications often involve substituting other heterocyclic rings or introducing additional functional groups at strategic positions within the molecule.

Another area of interest is the use of 1-Hydroxy-7-azabenzotriazole in photochemical research. Its electron-rich system allows for efficient absorption of visible light, making it suitable for applications in photodynamic therapy or as a photosensitizer mediator in organic electronics. Researchers are exploring its potential to generate reactive oxygen species selectively within biological systems, which could lead to novel therapeutic strategies against infections or degenerative diseases.

The synthesis of 1-Hydroxy-7-azabenzotriazole itself presents an intriguing challenge due to its fused heterocyclic system. Traditional synthetic routes often involve multi-step sequences starting from readily available precursors like o-nitrobenzaldehyde or glyoxal derivatives. Modern synthetic methodologies employ transition-metal-catalyzed reactions that streamline the process while improving yields and reducing waste generation. These advances align with global efforts to promote sustainable chemical manufacturing practices.

In conclusion,1-Hydroxy-7-azabenzotriazole (CAS No. 39968-33-7) is a multifaceted compound with broad applications spanning pharmaceuticals, materials science, and catalysis. Its unique structural features—combining a benzene ring with a triazole moiety and an hydroxyl substituent—make it an invaluable building block for innovative chemical synthesis and drug development efforts worldwide.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:39968-33-7)N-羟基-7-氮杂苯并三氮唑
LE5870820;LE474
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:39968-33-7)HOAt
sfd7319
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email